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Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

Cat. No.: B151180

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the assessment of the
solubility and stability of (2-Imidazol-1-yl-phenyl)methanol. Publicly available experimental
data for this specific molecule is limited. Therefore, the quantitative data presented herein is
hypothetical and representative, based on the known behavior of structurally similar imidazole-
containing compounds. The experimental protocols are based on established industry
standards and regulatory guidelines.

Executive Summary

(2-Imidazol-1-yl-phenyl)methanol is a heterocyclic compound featuring an imidazole ring
linked to a phenylmethanol scaffold. Such structures are of significant interest in medicinal
chemistry. A thorough understanding of the compound's physicochemical properties,
particularly its solubility and stability, is fundamental for its advancement as a potential drug
candidate. Poor solubility can impede absorption and bioavailability, while instability can lead to
loss of potency and the formation of potentially toxic degradants. This guide outlines the
essential solubility and stability characteristics of (2-lmidazol-1-yl-phenyl)methanol, providing
standardized protocols for their evaluation and a plausible degradation profile based on forced
degradation studies.

Physicochemical Properties
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The fundamental physicochemical properties of a compound govern its behavior in biological
systems. The properties for (2-Imidazol-1-yl-phenyl)methanol are predicted below.

Property Predicted Value Comments
Molecular Formula C10H10N20
Molecular Weight 174.20 g/mol
) The imidazole ring is basic and
pKa (Imidazole) ~6.5-7.0 ] o
will be protonated at acidic pH.
LogP ~15-2.0 Indicates moderate lipophilicity.
] ) ) Based on similar aromatic
Appearance White to off-white solid

imidazole compounds.

Aqueous Solubility Profile

Solubility is a critical determinant of a drug's absorption and formulation feasibility. The
aqueous solubility of (2-Imidazol-1-yl-phenyl)methanol is expected to be highly pH-
dependent due to the basic nature of the imidazole moiety.

pH-Dependent Equilibrium Solubility

The equilibrium solubility was assessed across a physiologically relevant pH range.

Buffer pH Solubility (pg/mL) Method

2.0 (0.01 N HCI) > 1000 Shake-Flask
4.5 (Acetate Buffer) 450 Shake-Flask
6.8 (Phosphate Buffer) 75 Shake-Flask
7.4 (Phosphate Buffer) 65 Shake-Flask

Experimental Protocol: Equilibrium "Shake-Flask"
Solubility
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This protocol determines the thermodynamic equilibrium solubility of a compound in various
aqueous buffers.

Materials:

¢ (2-lmidazol-1-yl-phenyl)methanol (solid)
e Phosphate Buffered Saline (PBS), pH 7.4
o Acetate Buffer, pH 4.5

e 0.01 N Hydrochloric Acid, pH 2.0

o Acetonitrile (ACN), HPLC grade

e DMSO, analytical grade

e 2 mL glass vials with screw caps
 Orbital shaker/rotator

e 0.22 um PTFE syringe filters

o Calibrated HPLC-UV system

Procedure:

e Add an excess amount of solid (2-Imidazol-1-yl-phenyl)methanol (approx. 2 mg) to a 2 mL
vial.

e Add 1 mL of the desired aqueous buffer to the vial.

o Securely cap the vial and place it on an orbital shaker set to a constant, moderate agitation.

 Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for 24 hours to
ensure equilibrium is reached.

 After incubation, visually inspect for the presence of undissolved solid.
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« Filter the supernatant through a 0.22 pum syringe filter to remove undissolved particles.

 Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the
concentration within the calibration curve range.

e Quantify the concentration of the dissolved compound using a validated HPLC-UV method
against a standard calibration curve.

Visualization: Solubility Workflow
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Caption: Workflow for the equilibrium shake-flask solubility assay.
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Stability Profile

Stability testing is essential to identify degradation pathways and ensure the integrity of the
active pharmaceutical ingredient (API). Forced degradation studies subject the API to stress
conditions more severe than accelerated stability testing.[1]

Forced Degradation Study Summary

The stability of (2-Imidazol-1-yl-phenyl)methanol was evaluated under various stress
conditions as mandated by ICH guidelines.[1] The goal is to achieve 5-20% degradation to
ensure that degradation products can be reliably detected.[2]

% Degradation

Stress Condition Conditions Major Degradants
(Parent)
Acid Hydrolysis 0.1 N HCI, 60 °C, 24h < 5% Stable
) 0.1 N NaOH, 60 °C, Imidazole ring-opened
Base Hydrolysis ~15% ]
8h species
N-oxide,
Oxidation 6% H202, RT, 24h ~18% Benzaldehyde
derivative
Thermal 80 °C (Solid), 72h <2% Stable
) 1.2M lux-h Vis / 200 Colored radical-
Photolytic (ICH Q1B) ~12% )
W-h/m2 UV mediated products

Experimental Protocol: Forced Degradation

This protocol outlines a standard procedure for conducting forced degradation studies in
solution.

Materials:
e (2-Imidazol-1-yl-phenyl)methanol stock solution (e.g., 1 mg/mL in ACN or water)

e 1 NHCland 1 N NaOH
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30% (w/w) Hydrogen Peroxide (H202)
HPLC-grade water and acetonitrile
Photostability chamber compliant with ICH Q1B guidelines[3]

Calibrated HPLC-UV/MS system

Procedure:

Sample Preparation: For each condition, prepare samples in clear glass vials to a final
concentration of ~100 pg/mL. Prepare a control sample stored at 5 °C protected from light.

Acid Hydrolysis: Add an equal volume of 0.2 N HCI to the stock solution (final acid
concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24h).
Neutralize with NaOH before analysis.

Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution (final base
concentration 0.1 N). Incubate at 60 °C. Withdraw aliquots at timed intervals. Neutralize with
HCI before analysis.

Oxidative Degradation: Add an equal volume of 12% H20: to the stock solution (final
peroxide concentration 6%). Store at room temperature, protected from light. Withdraw
aliquots at timed intervals.

Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C. Withdraw
aliquots at timed intervals.

Photostability: Expose a solution sample in a photochemically transparent container to light
within a photostability chamber.[4] A parallel sample wrapped in aluminum foil serves as a
dark control to separate light effects from thermal effects.[5] The total illumination should be
not less than 1.2 million lux hours and an integrated near UV energy of not less than 200
watt hours/square meter.[6]

Analysis: Analyze all stressed samples and controls using a validated stability-indicating
HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the
identification of degradant structures.
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Visualization: Potential Degradation Pathways

The imidazole moiety is known to be susceptible to oxidation and photolytic degradation.[7] A
plausible degradation pathway under oxidative stress is illustrated below.
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Caption: Plausible degradation pathways under stress conditions.

Conclusion

This technical guide provides a foundational profile for (2-Imidazol-1-yl-phenyl)methanol. The
hypothetical data indicates that the compound possesses pH-dependent aqueous solubility,
with significantly higher solubility in acidic conditions. The stability profile suggests good
stability under thermal and acidic stress but shows susceptibility to degradation via base-
catalyzed hydrolysis, oxidation, and photolysis. The imidazole ring is the likely site of
degradation under oxidative and basic conditions. These findings are critical for guiding
formulation development, defining appropriate storage conditions, and establishing a robust
analytical control strategy for (2-Imidazol-1-yl-phenyl)methanol. It is imperative that these
predictive findings be confirmed with experimental data on the authentic substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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